molecular formula C3H7NO B3423746 N-Methyl(~15~N)acetamide CAS No. 31685-41-3

N-Methyl(~15~N)acetamide

Cat. No.: B3423746
CAS No.: 31685-41-3
M. Wt: 73.09 g/mol
InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Description

Significance of N-Methylacetamide as a Minimal Model for the Peptide Bond

The peptide bond (–CO–NH–) is the defining feature of proteins, and its characteristics dictate the formation of secondary structures like alpha-helices and beta-sheets. N-Methylacetamide, with its CH₃CONHCH₃ formula, effectively isolates this essential unit, allowing researchers to investigate its intrinsic properties without the complexities of amino acid side chains. fiveable.meacs.orgpg.edu.plrsc.org This simplification is paramount for dissecting the fundamental interactions that stabilize protein architecture. fiveable.me

Research has extensively utilized NMA to explore key aspects of peptide chemistry and physics:

Hydrogen Bonding: NMA readily forms hydrogen bonds, both with itself in neat liquid form and with water molecules in aqueous solutions. acs.orgstfc.ac.uk These interactions are analogous to the hydrogen bonds that stabilize protein secondary and tertiary structures. stfc.ac.ukacs.org Studies have shown that in its pure liquid state, NMA molecules associate to form linear chains through hydrogen bonding, a phenomenon that mirrors the backbone interactions in proteins. acs.orgstfc.ac.uk

Vibrational Spectroscopy: The vibrational modes of the NMA molecule, particularly the amide I (primarily C=O stretch), amide II (N-H in-plane bend and C-N stretch), and amide III bands, are sensitive probes of local conformation and hydrogen bonding. nih.govacs.orgacs.org By analyzing the shifts in these vibrational frequencies, scientists can glean detailed information about the molecular environment and intermolecular interactions. For instance, intermolecular vibrational coupling in liquid NMA leads to a significant redshift of the main amide I band. nih.govacs.org

Conformational Analysis: The relative orientation of the methyl groups in NMA corresponds to the dihedral angles (phi and psi) that determine the backbone conformation of a polypeptide chain. acs.org Theoretical and experimental studies on NMA provide a basis for understanding the conformational preferences and energy landscapes of proteins. mdpi.com

The following table summarizes key properties of N-Methylacetamide:

PropertyValue
Chemical FormulaC₃H₇NO
Molar Mass73.09 g/mol nih.gov
Melting Point26-28 °C nih.govsigmaaldrich.com
Boiling Point204-206 °C sigmaaldrich.com
Density0.970 g/mL at 25 °C sigmaaldrich.com

Rationale for 15N Isotopic Labeling in Advanced Spectroscopic and Computational Investigations

To further refine the understanding of peptide bond dynamics, researchers employ isotopic labeling, with the substitution of the naturally abundant ¹⁴N with its heavier isotope, ¹⁵N, being particularly insightful. This technique, creating N-Methyl(15N)acetamide, provides a powerful tool for a range of advanced spectroscopic and computational methods. huji.ac.ilnih.gov

The primary advantages of ¹⁵N labeling include:

NMR Spectroscopy: Nitrogen-15 is a spin-1/2 nucleus, which, unlike the quadrupolar ¹⁴N nucleus (spin-1), yields sharper and more easily interpretable NMR signals. acs.org This allows for more precise measurements of chemical shifts, coupling constants, and relaxation parameters, providing detailed information about the electronic environment and dynamics of the nitrogen atom within the peptide bond. acs.orgpnas.org Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, are fundamental techniques in protein structure determination and rely heavily on ¹⁵N labeling. pnas.org

Vibrational Spectroscopy (Infrared and Raman): The increased mass of ¹⁵N induces a predictable shift in the vibrational frequencies of modes involving the nitrogen atom, most notably the amide II and amide III bands. huji.ac.il This isotopic shift allows for the unambiguous assignment of these bands in complex spectra and helps to decouple them from other overlapping vibrations. huji.ac.ilescholarship.org For example, the ¹³C and ¹⁵N dual-labeling of the amide group has been shown to create a distinct, isotopically edited amide II peak, providing a site-specific probe of the N-H bond environment. huji.ac.il

Computational Modeling: Isotopic labeling provides a crucial benchmark for validating and refining computational models of molecular systems. arxiv.orgnih.govnih.gov By comparing experimentally measured isotopic shifts with those predicted by theoretical calculations, researchers can assess the accuracy of the force fields and quantum mechanical methods used to simulate molecular behavior. arxiv.org For instance, quantum dynamics calculations on NMA have been used to understand energy transfer pathways, which are highly dependent on anharmonic couplings between vibrational modes. arxiv.org

The use of N-Methyl(15N)acetamide in these advanced techniques has been instrumental in developing a more nuanced and accurate picture of the peptide bond. This knowledge is directly applicable to understanding the subtleties of protein folding, stability, and function.

The following table presents a comparison of selected vibrational frequencies for unlabeled and labeled N-Methylacetamide, illustrating the effect of isotopic substitution.

Vibrational ModeUnlabeled NMA (cm⁻¹)¹⁵N Labeled NMA (cm⁻¹)
Amide I (C=O stretch)~1655 nih.gov~1655
Amide II (N-H bend, C-N stretch)~1545 huji.ac.il~1515 huji.ac.il

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUUHNLEMFGTQ-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745785
Record name N-Methyl(~15~N)acetamide
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Molecular Weight

74.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31685-41-3
Record name Acetamide-15N, N-methyl-
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Record name N-Methyl(~15~N)acetamide
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Synthesis and Isotopic Labeling Methodologies of N Methyl 15n Acetamide

Strategies for ¹⁵N Isotope Incorporation into N-Methylacetamide

The most direct and widely employed strategy for the synthesis of N-Methyl(¹⁵N)acetamide involves the reaction of a ¹⁵N-labeled precursor with an appropriate acetylating agent. The choice of the labeled precursor is paramount to the success of the synthesis.

One of the primary methods is the direct amidation of acetic acid with [¹⁵N]methylamine . This reaction forms the amide bond and incorporates the ¹⁵N isotope in a single step. The general reaction is as follows:

CH₃COOH + CH₃¹⁵NH₂ → CH₃CO¹⁵NHCH₃ + H₂O

This approach is advantageous due to the commercial availability of [¹⁵N]methylamine or its precursors like [¹⁵N]ammonium chloride, which is often an economical source of the ¹⁵N isotope. The reaction can be driven to completion by removing the water produced, often through azeotropic distillation.

An alternative strategy involves the N-methylation of [¹⁵N]acetamide . In this two-step approach, a ¹⁵N-labeled amide is first synthesized, typically from the reaction of an acetylating agent with a ¹⁵N-labeled ammonia (B1221849) source. The resulting [¹⁵N]acetamide is then methylated using a suitable methylating agent.

CH₃COCl + ¹⁵NH₃ → CH₃CO¹⁵NH₂ + HCl CH₃CO¹⁵NH₂ + CH₃I → CH₃CO¹⁵NHCH₃ + HI

While this method provides an alternative route, it can be more complex and may lead to side products if the methylation is not selective.

Catalytic methods have also been explored for the synthesis of amides, which can be adapted for isotopic labeling. These methods often offer milder reaction conditions and higher efficiency. For instance, boronic acid-catalyzed amidation can facilitate the direct coupling of carboxylic acids and amines. In the context of N-Methyl(¹⁵N)acetamide synthesis, this would involve the use of a boronic acid catalyst to promote the reaction between acetic acid and [¹⁵N]methylamine. Similarly, enzyme-mediated ligation approaches, though more common in peptide synthesis, represent a potential avenue for highly specific isotopic labeling.

A summary of common synthetic strategies is presented in the table below.

StrategyReactantsLabeled PrecursorKey Considerations
Direct AmidationAcetic acid, Methylamine[¹⁵N]MethylamineStraightforward, relies on the availability of the labeled amine.
N-methylationAcetamide (B32628), Methylating agent[¹⁵N]AcetamideTwo-step process, potential for side-products during methylation.
Catalytic AmidationAcetic acid, Methylamine[¹⁵N]MethylamineMilder conditions, requires a catalyst (e.g., boronic acid).

Challenges and Advances in Scalable Production for Specialized Studies

The transition from laboratory-scale synthesis to the scalable production of N-Methyl(¹⁵N)acetamide for specialized studies presents several challenges. The high cost of ¹⁵N-labeled starting materials is a significant economic barrier. Therefore, maximizing reaction yields and minimizing waste are of utmost importance in a large-scale setting.

Challenges in Scalable Production:

Cost: The high price of ¹⁵N precursors makes any losses during synthesis or purification costly.

Specialized Equipment: Reactions involving high pressure or requiring specialized purification equipment can be challenging to scale up.

Process Optimization: Reaction conditions that are effective on a small scale may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and mass transfer become more critical.

Waste Management: The generation of stoichiometric amounts of waste, especially in classical amidation methods using coupling reagents, is a significant environmental and economic concern.

Advances in Scalable Production: Recent advancements in synthetic chemistry offer potential solutions to these challenges. The development of highly efficient catalytic amidation processes is a significant step forward. catalyticamidation.info These methods often utilize earth-abundant metal catalysts or organocatalysts to promote the direct formation of amides from carboxylic acids and amines with water as the only byproduct. catalyticamidation.inforsc.org Such "green" chemistry approaches are highly atom-economical and reduce the generation of hazardous waste, making them more suitable for industrial-scale production.

For instance, cooperative catalysis using a combination of a Lewis acid and a Brønsted base has been shown to facilitate amide bond formation under mild conditions. Furthermore, the use of heterogeneous catalysts can simplify the purification process, as the catalyst can be easily separated from the reaction mixture by filtration and potentially be reused.

The development of continuous flow reactors for chemical synthesis also offers a promising avenue for the scalable and safe production of isotopically labeled compounds. Flow chemistry can provide better control over reaction parameters, improve reaction efficiency, and allow for safer handling of hazardous materials.

Advanced Spectroscopic Applications Utilizing N Methyl 15n Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of the ¹⁵N isotope in N-methylacetamide significantly enhances its utility in NMR spectroscopy. This labeling allows for direct observation of the nitrogen nucleus, providing detailed information about its local electronic environment, dynamics, and interactions.

Analysis of ¹⁵N Chemical Shifts and Shielding Tensors in Different Environments

The ¹⁵N chemical shift is a sensitive probe of the local electronic environment of the nitrogen atom. In N-Methyl(¹⁵N)acetamide, this parameter is influenced by factors such as solvent, conformation, and hydrogen bonding. The chemical shielding tensor provides a more complete picture of the magnetic environment around the nucleus, with its components reflecting the three-dimensional arrangement of electron density.

Studies on model systems like N-methylacetamide have been crucial for understanding the factors that govern ¹⁵N chemical shielding in proteins. purdue.edu Density functional theory (DFT) calculations on N-methylacetamide have shown that both specific (e.g., hydrogen bonding with explicit water molecules) and bulk solvent effects significantly influence the isotropic ¹⁵N chemical shift. nih.gov For instance, moving from a nonpolar solvent to a polar, hydrogen-bonding solvent like water generally leads to a downfield shift in the ¹⁵N resonance, indicating a deshielding effect. ias.ac.incaltech.edu This is attributed to the polarization of the amide bond upon hydrogen bond formation.

The ¹⁵N chemical shielding anisotropy (CSA), which is the difference between the principal components of the shielding tensor, is also a valuable parameter. The CSA is sensitive to the local geometry and electronic structure of the amide group. nih.gov In proteins, variations in the ¹⁵N CSA from residue to residue can provide insights into local secondary structure and dynamics. nih.gov Calculations on N-methylacetamide have helped to establish the theoretical framework for interpreting these variations. purdue.edunih.gov

Table 1: Representative ¹⁵N Chemical Shifts of N-Methylacetamide in Different Solvents

Solvent¹⁵N Chemical Shift (ppm)Reference
Phosphate Buffer (pH 8)114.2 blogspot.com
Water113.8 blogspot.com
DMSO112.8 blogspot.com

Note: Chemical shifts are typically referenced to a standard, such as liquid ammonia (B1221849) or nitromethane. The values presented here are for comparative purposes and may vary slightly depending on the specific experimental conditions and referencing method.

Probing Amide Proton Exchange Dynamics via ¹⁵N Detection

Amide proton exchange, the process by which the amide proton (N-H) exchanges with protons from the solvent (typically water), is a fundamental process in proteins and peptides. The rate of this exchange can provide information about the accessibility of the amide proton to the solvent and its involvement in hydrogen bonding.

¹⁵N-detected NMR experiments are highly effective for studying amide proton exchange. By monitoring the signals of the ¹⁵N-attached protons, one can follow the exchange process over time. In N-Methyl(¹⁵N)acetamide, the exchange rate of the amide proton can be readily measured and serves as a baseline for understanding the more complex exchange processes in larger biomolecules. The exchange can be catalyzed by acids or bases and is sensitive to temperature and pH. The ability to directly observe the ¹⁵N nucleus allows for a variety of experimental approaches, including line-shape analysis and magnetization transfer experiments, to quantify the exchange rates. pnas.org

Applications in Protein Dynamics Studies using ¹⁵N Chemical Exchange Saturation Transfer (CEST) Experiments

Chemical Exchange Saturation Transfer (CEST) is a powerful NMR technique used to study conformational exchange processes that occur on the millisecond timescale. utoronto.ca These processes often involve the transient formation of sparsely populated, "invisible" states that are crucial for protein function. The ¹⁵N CEST experiment has become a popular tool for characterizing these slow dynamic processes. nih.govresearchgate.net

In a ¹⁵N CEST experiment, a weak radiofrequency field is applied at various frequencies around the ¹⁵N resonances. When the frequency of this field matches the resonance frequency of an "invisible" minor state, the saturation is transferred to the "visible" major state through chemical exchange, leading to a decrease in the major state's signal intensity. By analyzing the resulting CEST profiles (plots of signal intensity versus saturation frequency), one can extract information about the exchange rates, populations of the minor states, and their chemical shifts. nih.govbiorxiv.org

N-Methyl(¹⁵N)acetamide can be used as a simple model system to calibrate and optimize CEST experiments. While not undergoing the complex conformational changes of a protein, it can be used to study fundamental aspects of the CEST experiment, such as the effects of relaxation rates and saturation field strengths. The principles learned from such simple systems are then applicable to the study of more complex biological macromolecules. nih.govnih.gov

Investigation of Solvent-Induced Effects on ¹⁵N NMR Parameters in Amide Systems

The solvent environment can have a profound impact on the NMR parameters of amides. ias.ac.innih.gov As mentioned earlier, ¹⁵N chemical shifts are particularly sensitive to solvent effects, primarily due to hydrogen bonding interactions. caltech.edu In N-Methyl(¹⁵N)acetamide, changing the solvent can lead to significant shifts in the ¹⁵N resonance. For example, a comparative study of CDCl₃ and CD₃CN solutions of silver(I)-bis(pyridine) and silver(I)-bis(pyridylethynyl)benzene complexes revealed a strong solvent dependence of their ¹⁵N NMR chemical shift, with a variation of up to 40 ppm for the same complex. nih.gov

Beyond chemical shifts, solvent can also influence other NMR parameters such as coupling constants and relaxation rates. The one-bond ¹⁵N-¹H coupling constant (¹JNH) can be affected by the solvent environment, although this effect is generally less pronounced than the effect on the chemical shift. researchgate.net Solvent viscosity and the formation of solute-solvent complexes can alter the rotational correlation time of the molecule, which in turn affects the ¹⁵N relaxation rates (R₁ and R₂).

Table 2: Solvent-Induced Changes in ¹⁵N Chemical Shifts of Amine Derivatives

Compound TypeSolvent ChangeObserved Effect on ¹⁵N Chemical Shift
Tertiary AminesNonpolar to Methanol (B129727)Downfield shift
Primary and Secondary AminesNonpolar to MethanolComplex behavior, but correlation with protonation shifts
Amine SaltsNonpolar to PolarUpfield shift

This table, based on general observations for amines, illustrates the significant role of the solvent in modulating ¹⁵N NMR parameters. caltech.edu

Conformational Analysis of Amides Through ¹⁵N NMR Data

N-Methylacetamide exists as a mixture of two conformers, the trans and cis isomers, due to the partial double-bond character of the C-N amide bond. The trans conformer is generally more stable. In dimethyl sulfoxide (B87167) (DMSO), it's been shown that 98.5% of NMA exists in the biologically relevant Z (trans) conformation. blogspot.com The energy barrier to rotation around this bond is significant, and the two conformers can be distinguished by NMR spectroscopy.

The ¹⁵N chemical shifts of the cis and trans conformers are different, allowing for the determination of their relative populations. arxiv.org Furthermore, other NMR parameters, such as ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, can also be used to distinguish between the conformers. The analysis of these parameters in N-Methyl(¹⁵N)acetamide provides a foundation for understanding the conformational preferences of the peptide bond in proteins. copernicus.orgresearchgate.net The ability to use ¹⁵N NMR to study these conformers is crucial, as the conformation of the peptide bond is a key determinant of protein structure and function.

Infrared (IR) and Two-Dimensional Infrared (2D IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for studying the vibrational modes of molecules. In the context of amides, specific vibrational bands, such as the amide I, II, and III bands, are particularly informative about the structure and hydrogen bonding of the peptide group. nih.gov The use of ¹⁵N labeling in N-methylacetamide can help in the assignment of these bands.

The amide I band (around 1600-1800 cm⁻¹) is primarily due to the C=O stretching vibration. nih.gov The amide II band (around 1470-1570 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov The amide III band (around 1250-1350 cm⁻¹) is also a mixed mode, involving C-N stretching and N-H bending. nih.gov Isotopic substitution, such as replacing ¹⁴N with ¹⁵N, causes a shift in the frequencies of these bands, particularly the amide II and III bands, which have a greater contribution from N-H motion. This isotopic shift aids in the unambiguous assignment of the vibrational modes. escholarship.org

Two-dimensional infrared (2D IR) spectroscopy provides even more detailed information by revealing the couplings between different vibrational modes. escholarship.orgnih.gov In a 2D IR spectrum, cross-peaks between different amide bands can indicate through-bond or through-space interactions. Studies on isotopically labeled N-methylacetamide and other model peptides have been instrumental in developing 2D IR spectroscopy as a tool for probing peptide and protein structure and dynamics. escholarship.org For instance, the presence or absence of cross-peaks between the amide I and amide II modes of isotopically labeled residues can be used to determine local secondary structure. escholarship.org

Table 3: Characteristic Amide IR Bands in N-Methylacetamide

Amide BandApproximate Frequency Range (cm⁻¹)Primary Vibrational Motion
Amide I1600 - 1800C=O stretch
Amide II1470 - 1570N-H bend and C-N stretch
Amide III1250 - 1350C-N stretch and N-H bend

These frequency ranges are approximate and can be influenced by factors such as solvent, temperature, and hydrogen bonding. nih.govresearchgate.net

Vibrational Dynamics and Anharmonicity of the Amide I Mode

The amide I mode, primarily associated with the C=O stretching vibration of the peptide backbone, is a sensitive probe of local protein structure and dynamics. researchgate.netresearchgate.net The substitution of ¹⁴N with ¹⁵N in N-methylacetamide induces a measurable shift in the vibrational frequencies of amide modes, aiding in the elucidation of their complex dynamics. nih.govacs.org

Studies using two-dimensional infrared (2D-IR) spectroscopy on N-methyl(¹⁵N)acetamide have been instrumental in quantifying the anharmonicity of the amide I mode. nih.govacs.org Anharmonicity, the deviation of a molecular vibration from a simple harmonic oscillator, provides insight into the shape of the vibrational potential energy surface and the coupling between different vibrational modes. researchgate.net For N-methylacetamide, the diagonal anharmonicity of the amide I mode is significantly influenced by the C=O stretching mode itself, with other vibrational modes like H-C-N bending, H-C-H bending, C-C-N bending, and H-N-C-O rocking also contributing. researchgate.net

Table 1: Vibrational Frequencies of N-Methylacetamide Isotopologues This table is based on data from various spectroscopic studies and provides a simplified representation for illustrative purposes.

Vibrational Mode Unlabeled NMA (cm⁻¹) N-Methyl(¹⁵N)acetamide (cm⁻¹) Primary Motion
Amide I ~1665 ~1650 C=O Stretch
Amide II ~1565 ~1550 C-N Stretch & N-H Bend
Amide III ~1300 ~1290 C-N Stretch & N-H Bend

Characterization of Hydrogen Bonding Networks and Cooperative Effects

Hydrogen bonds are crucial for the stability and structure of proteins. N-methylacetamide serves as a fundamental model for studying hydrogen bonding in peptides. stfc.ac.uklardbucket.org The incorporation of ¹⁵N allows for more precise NMR and IR spectroscopic measurements to characterize these networks.

Studies on N-methylacetamide have provided experimental confirmation of the cooperative effect in hydrogen bonding. nih.gov This effect describes how the formation of one hydrogen bond in a chain can strengthen subsequent hydrogen bonds in the same chain. nih.gov Ab initio molecular orbital calculations and experimental data from NMR and IR spectroscopy on N-methylacetamide in solution have quantified this effect, showing a significant stabilization energy in a trimer compared to two separate dimers. nih.gov This cooperativity is essential for the stability of secondary structures in proteins.

The structure and dynamics of hydrogen-bonded chains of N-methylacetamide have been investigated in various solvents. stfc.ac.uk In aqueous solutions, water molecules actively participate in the hydrogen-bonding network, forming bridges between NMA chains. stfc.ac.uk These interactions are critical in understanding the competition between peptide-peptide and peptide-water hydrogen bonds, which governs protein folding and hydration. stfc.ac.uk The use of ¹⁵N labeling in these studies helps to distinguish between intramolecular and intermolecular hydrogen bonds, providing a clearer picture of the complex network of interactions. researchgate.net

Mass Spectrometry (MS) Applications

The use of stable isotopes in mass spectrometry has revolutionized the field of proteomics. N-Methyl(¹⁵N)acetamide and other ¹⁵N-labeled compounds serve as valuable tools in these quantitative and tracing studies.

Quantitative Proteomics and Metabolic Labeling Strategies (e.g., SILAC, TMT) using ¹⁵N Analogs

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. thermofisher.com Metabolic labeling with stable isotopes is a powerful technique for achieving accurate quantification. nih.gov In this approach, cells or organisms are grown in media where a specific element is replaced with its heavy isotope. nih.gov For nitrogen, ¹⁵N is commonly used. nih.govwikipedia.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling method where "heavy" ¹³C or ¹⁵N-labeled amino acids are incorporated into proteins in vivo. washington.edumtoz-biolabs.comthermofisher.com This allows for the direct comparison of protein abundance between different cell populations. mtoz-biolabs.com While SILAC often uses labeled amino acids like lysine (B10760008) and arginine, the principles of metabolic labeling can be extended to whole organisms using a ¹⁵N-enriched diet. openaccesspub.orgnih.gov This "SILAC mouse" or "SILAC rat" approach provides a fully labeled proteome that can be used as an internal standard for quantifying proteins from various tissues. openaccesspub.orgnih.gov

Tandem Mass Tags (TMT) are chemical labels that allow for the multiplexed quantification of proteins from multiple samples simultaneously. washington.eduthermofisher.com While TMT itself does not involve metabolic labeling, it is often combined with SILAC in a strategy known as TMT-SILAC hyperplexing. thermofisher.com In this method, samples from different time points of a dynamic SILAC experiment are labeled with unique TMT tags, enabling the analysis of protein synthesis and degradation kinetics in a single mass spectrometry run. thermofisher.com The use of ¹⁵N-labeled standards in these experiments ensures high accuracy and minimizes quantification errors. nih.govresearchgate.net

Table 2: Common Quantitative Proteomics Strategies Utilizing ¹⁵N Labeling This table provides a summary of key techniques and their principles.

Technique Labeling Method Principle Application of ¹⁵N
SILAC Metabolic Incorporation of heavy amino acids (e.g., ¹⁵N-arginine, ¹⁵N-lysine) into proteins during cell culture. mtoz-biolabs.comthermofisher.com Provides a mass shift for peptides containing the labeled amino acids, allowing for relative quantification between "light" and "heavy" samples. mtoz-biolabs.com
¹⁵N Metabolic Labeling Metabolic Growth of entire organisms (e.g., yeast, C. elegans, mice) on a ¹⁵N-enriched diet to label the entire proteome. nih.govnih.gov Creates a global internal standard for accurate quantification of proteins in complex mixtures from tissues. nih.govnih.gov
TMT-SILAC Metabolic & Chemical Combines dynamic SILAC with isobaric TMT labeling of peptides from different time points. thermofisher.com ¹⁵N-labeled amino acids are used in the SILAC part to track protein turnover, while TMT allows for multiplexed analysis. thermofisher.com

Tracing Nitrogen Flux in Biochemical Systems

Nitrogen-15 tracing is a powerful technique used to follow the pathways and transformations of nitrogen within biological and environmental systems. wikipedia.org By introducing a ¹⁵N-labeled compound, such as a ¹⁵N-labeled amino acid or ammonium (B1175870) salt, researchers can track the incorporation of the ¹⁵N isotope into various biomolecules over time. wikipedia.orgalfa-chemistry.com This allows for the quantification of nitrogen transformation rates and the elucidation of metabolic pathways. wikipedia.orgcore.ac.uk

In biochemistry, ¹⁵N-labeled amino acids and nucleotides are used to study protein synthesis and metabolic networks. alfa-chemistry.com By monitoring the flow of ¹⁵N, scientists can understand how nitrogen is utilized and cycled within a cell or organism. alfa-chemistry.com This has applications in studying the dynamics of the proteome and understanding how cells respond to different stimuli or conditions. nih.gov

In environmental and agricultural science, ¹⁵N tracing is used to study the nitrogen cycle in ecosystems. alfa-chemistry.comoregonstate.edu For example, ¹⁵N-labeled fertilizers are used to track nitrogen uptake by plants, its distribution in the soil, and potential loss to the environment. alfa-chemistry.comvliz.be This information is crucial for optimizing fertilizer use, improving crop yields, and mitigating environmental pollution. vliz.be The analysis of ¹⁵N incorporation into specific microbial groups, like bacteria and algae, can be achieved by examining ¹⁵N enrichment in specific biomarkers like amino acids. vliz.be

Computational and Theoretical Investigations of N Methyl 15n Acetamide Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of N-Methyl(15N)acetamide at the electronic level. These methods provide detailed information about the molecule's stability, reactivity, and spectroscopic characteristics, which are essential for interpreting experimental data and building accurate molecular models.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic States and Energy Landscapes

Ab initio and Density Functional Theory (DFT) methods are instrumental in mapping the electronic states and potential energy landscapes of N-Methyl(15N)acetamide. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles and Perturbative Triples (CCSD(T)), provide highly accurate descriptions of the molecule's electronic structure by solving the Schrödinger equation without empirical parameters. nih.gov DFT, a computationally more efficient alternative, approximates the electron correlation energy using functionals of the electron density, with hybrid functionals like B3LYP being commonly employed. nih.gov

These studies have been crucial in characterizing the geometries of the cis and trans isomers of the peptide bond, with the trans conformation being significantly more stable. chemrxiv.orgchemrxiv.org The energy barrier for isomerization has been computationally determined to be in the range of 54–84 kJ/mol. nih.gov Quantum mechanical calculations have revealed that the electronic structure, particularly the partial double bond character of the C-N bond, is highly sensitive to the torsional angle of the peptide bond and the molecular environment. nih.gov For instance, DFT calculations on NMA clusters with water molecules have shown that hydration significantly impacts the molecule's internal geometry. nih.gov The exploration of the potential energy surface also helps in understanding anharmonic effects, such as the out-of-plane motion of the amide nitrogen, which can be influenced by the polarity of the solvent. nih.gov

Table 1: Calculated Interaction Enthalpies of N-Methylacetamide with Water This interactive table summarizes the gas-phase enthalpy of interactions between NMA and one, two, and three water molecules, as calculated by DFT at the B3LYP/D95++(d,p) level. Data sourced from J Phys Chem A. 2006 May 4;110(17):5798-802. nih.gov

Number of Water MoleculesTotal Interaction Enthalpy (kcal/mol)Interaction Enthalpy (Corrected for Water-Water Interactions) (kcal/mol)
1--
2--
3-14.11-15.10

Calculation of 15N Chemical Shielding and Vibrational Frequencies with Isotopic Effects

The isotopic labeling with 15N makes the calculation of the 15N chemical shielding tensor a key area of investigation. This property is highly sensitive to the local electronic environment and provides valuable structural information. Density functional theory is a common method for these calculations, often augmented with models to account for solvent effects, such as the polarizable continuum model (PCM). nih.gov

Studies on NMA have shown that solvation is the dominant factor influencing the 15N chemical shielding, with the explicit inclusion of first solvation shell water molecules in calculations having a significant impact on the isotropic chemical shift. nih.gov The difference in the isotropic chemical shift between standard β-sheet and α-helical conformations has been calculated to be in good agreement with experimental data from proteins. nih.gov These calculations can also predict the orientation, anisotropy, and asymmetry of the 15N chemical shielding tensor. nih.gov

Quantum chemical methods are also used to calculate vibrational frequencies. Full-dimensional quantum calculations using methods like MULTIMODE, which represents the potential as a hierarchical sum of n-mode potentials, have been successfully applied to trans-NMA. nih.gov These calculations, which can be performed using ab initio methods like MP2, yield well-converged results for vibrational eigenvalues that are in excellent agreement with experimental infrared spectra, particularly for the amide bands. nih.gov The calculations can also elucidate the coupling between different vibrational modes, such as the carbonyl stretching (amide I) and amide bending modes, which is enhanced by solvent polarity. nih.gov

Table 2: Calculated Solvent Effects on 15N Isotropic Chemical Shielding in NMA This interactive table shows the calculated deshielding effects on the 15N nucleus of N-methylacetamide due to geometric distortions and solvation. Data sourced from Density functional calculations of 15N chemical shifts in solvated dipeptides - PMC. nih.gov

ContributionChemical Shift Change (ppm)Effect
Geometrical Distortion (Δσ_geom)-0.65Deshielding
Solvation (Δσ_solv)-19.38Deshielding

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in solution. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of N-Methyl(15N)acetamide over time, providing insights into its interactions, conformational changes, and the influence of its environment.

Investigation of Intermolecular Interactions and Hydration Dynamics in Aqueous Solutions

MD simulations are extensively used to study the hydration of N-Methyl(15N)acetamide. These simulations reveal the structure and dynamics of water molecules in the vicinity of the solute, identifying the number of hydrogen-bonded water molecules and their residence times. Studies have shown that NMA is strongly hydrated and integrates well into the hydrogen bond network of water. nih.gov

Simulations have detailed the specific hydrogen bonding patterns, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The dynamics of these hydrogen bonds, including their formation and breakage, occur on a picosecond timescale. Ab initio MD simulations, which calculate the forces from electronic structure theory at each time step, provide a particularly accurate description of these interactions. rsc.org Such simulations have shown that NMA exhibits faster hydrogen bond dynamics in methanol (B129727) than in water, indicating a weaker solute-solvent interaction in the non-aqueous solvent. rsc.org The simulations also allow for the calculation of properties like the ensemble-averaged amide I mode frequency shift in solution, which has been shown to be in excellent agreement with experimental values. researchgate.net

Modeling Conformational Equilibria and Cis-Trans Isomerization Pathways of the Peptide Bond

The cis-trans isomerization of the peptide bond is a fundamental process in protein folding and function. MD simulations are a key tool for investigating the thermodynamics and kinetics of this conformational change. nih.gov While the trans isomer is energetically favored, the cis isomer can be populated, and the transition between them is a crucial dynamic event.

MD simulations, often combined with enhanced sampling techniques like metadynamics, can be used to explore the free energy landscape of the isomerization process. chemrxiv.org These studies help to delineate the reaction coordinate, typically the dihedral angle of the C(O)-N bond, and to identify the transition state. nih.gov The simulations have shown that the solvent plays a critical role in modulating the energy barrier and the relative stability of the cis and trans states. Ab initio MD simulations have been employed to study the properties of NMA along the isomerization pathway in both vacuum and explicit water, revealing the profound influence of many-body polarization effects on the system. nih.gov

Development and Validation of Potential Energy Functions and Force Fields for Biomolecular Simulations

The accuracy of classical MD simulations is critically dependent on the quality of the potential energy function, or force field, used to describe the interactions between atoms. uiuc.eduwustl.edunih.gov N-methylacetamide is a cornerstone molecule for the parameterization and validation of force fields for proteins because it contains the essential peptide linkage. nih.govnih.gov

Force fields such as AMBER, CHARMM, OPLS, and GROMOS have been developed and refined using experimental data and quantum chemical calculations on NMA and other small model compounds. wustl.edunih.govnih.gov For example, torsional parameters for the peptide backbone are often adjusted to reproduce the energy profiles calculated by ab initio methods. wustl.edu More advanced polarizable force fields, like the Drude force field, have also been developed using NMA as a primary model system to better account for electronic polarization effects. nih.gov Recently, data-driven, many-body potential energy functions have been developed for NMA, aiming to achieve quantum-mechanical accuracy in large-scale biomolecular simulations. chemrxiv.orgresearchgate.netresearchgate.netbohrium.com The validation of these force fields often involves comparing simulation results for properties like liquid density, heat of vaporization, and conformational preferences with experimental data. researchgate.net

Analysis of Isotopic Effects

The substitution of an atom with one of its heavier isotopes results in a subtle yet measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for probing reaction mechanisms. The study of Nitrogen-15 (¹⁵N) kinetic isotope effects in N-Methyl(¹⁵N)acetamide offers valuable insights into the transition state structures of reactions involving the amide bond, a fundamental component of peptides and proteins.

The theoretical foundation of the kinetic isotope effect lies in the principles of transition state theory and the quantum mechanical nature of molecular vibrations. wikipedia.orgresearchgate.net The substitution of ¹⁴N with the heavier ¹⁵N isotope in N-Methylacetamide leads to a decrease in the vibrational frequencies of the bonds involving the nitrogen atom. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms forming the bond. slideshare.netlibretexts.org

According to quantum mechanics, each vibrational mode of a molecule possesses a zero-point energy (ZPE), which is the lowest possible energy state for that vibration. This ZPE is directly proportional to the vibrational frequency. Consequently, the ¹⁵N-substituted molecule will have a lower ZPE compared to its ¹⁴N counterpart. wikipedia.orglibretexts.org

For a chemical reaction to occur, the reacting molecules must acquire sufficient energy to reach the transition state. The activation energy for a reaction is the difference in energy between the reactants and the transition state. Since the ¹⁵N isotopologue has a lower ground-state vibrational energy, a greater amount of energy is required for it to reach the transition state, assuming the vibrational frequencies at the transition state are less affected by the isotopic substitution. This results in a higher activation energy and a slower reaction rate for the heavier isotope. wikipedia.org

The magnitude of the ¹⁵N KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k₁₄) to that of the heavier isotope (k₁₅):

KIE = k₁₄ / k₁₅

A KIE value greater than 1, known as a "normal" kinetic isotope effect, indicates that the bond to the isotopic nitrogen is being broken or significantly weakened in the rate-determining step of the reaction. Conversely, a KIE value less than 1, termed an "inverse" kinetic isotope effect, suggests that the bonding to the nitrogen atom becomes stiffer or more constrained in the transition state compared to the reactant. researchgate.net

Computational chemistry provides a powerful means to predict and analyze these isotopic effects. By calculating the vibrational frequencies of the reactant and transition state for both the ¹⁴N and ¹⁵N isotopologues, the ZPEs can be determined, and the KIE can be estimated. Density functional theory (DFT) and ab initio methods are commonly employed for these calculations. acs.orgrsc.org

Vibrational ModeUnlabeled N-Methylacetamide (¹⁴N) Frequency (cm⁻¹)N-Methyl(¹⁵N)acetamide (¹⁵N) Frequency (cm⁻¹)
C-N Stretch~1150Lower than ¹⁴N
N-H Bend~1550Lower than ¹⁴N
Amide II (C-N stretch and N-H bend combination)~1560Lower than ¹⁴N

Note: The exact frequencies can vary based on the computational method and basis set used. The table illustrates the general principle of a frequency decrease upon isotopic substitution.

The measurement and theoretical calculation of Nitrogen-15 kinetic isotope effects are instrumental in elucidating the mechanisms of chemical reactions, particularly those involving amides like N-Methylacetamide. nih.gov A prominent example is the hydrolysis of the amide bond, a reaction of fundamental importance in chemistry and biology. allen.innih.gov

By determining the ¹⁵N KIE for amide hydrolysis, researchers can distinguish between different proposed mechanisms. For instance, in a mechanism where the C-N bond cleavage is the rate-determining step, a significant normal KIE is expected. This is because the C-N bond is substantially weakened in the transition state, leading to a larger difference in the vibrational energy between the ¹⁴N and ¹⁵N isotopologues.

Conversely, if a step preceding C-N bond cleavage is rate-limiting, such as the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, the ¹⁵N KIE may be small or even inverse. An inverse isotope effect could arise if the N-H bond becomes more rigid in the transition state due to increased hydrogen bonding or other steric constraints.

Computational studies on the hydrolysis of amides have utilized these principles to map out reaction pathways and identify rate-determining steps. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua For example, theoretical calculations can model the geometries and vibrational frequencies of the reactants, transition states, and intermediates for both the unlabeled and ¹⁵N-labeled N-Methylacetamide.

Mechanistic StepExpected ¹⁵N KIE (k₁₄/k₁₅)Rationale
Rate-determining C-N bond cleavage> 1 (Normal)Significant weakening of the C-N bond in the transition state.
Rate-determining formation of tetrahedral intermediate≈ 1 or < 1 (Inverse)C-N bond is largely intact; bonding to nitrogen may become more constrained.
Proton transfer to or from nitrogen in the transition stateCan be normal or inverseDepends on the change in bonding environment of the nitrogen atom.

These computational investigations, when coupled with experimental KIE measurements, provide a detailed picture of the reaction mechanism at the molecular level. This synergy between theory and experiment is crucial for understanding fundamental chemical processes and for the rational design of catalysts and inhibitors for enzymatic reactions involving amide bond cleavage.

Role of N Methyl 15n Acetamide in Elucidating Fundamental Biochemical and Biophysical Phenomena

Insights into Peptide Bond Conformation, Flexibility, and Torsional Angles

The peptide bond, the amide linkage connecting amino acids in a protein chain, is the fundamental structural unit of proteins. Its conformational flexibility is critical for protein folding and function. N-Methylacetamide is frequently used as a proxy for the protein backbone in computational and experimental studies. chemrxiv.org The substitution of the amide hydrogen with a methyl group in N-methylated amino acids can destabilize helical structures. nih.gov This destabilization is position-dependent and has been quantified to be between 0.3 to 1.7 kcal/mole at 0°C. nih.gov

The planarity of the peptide bond restricts the polypeptide chain's flexibility, and rotations primarily occur around the φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N) torsional angles. However, the peptide bond itself is not entirely rigid. The presence of cis and trans conformations of N-methylated peptide bonds adds another layer of complexity to peptide structure and function.

The use of ¹⁵N-labeled compounds like N-Methyl(15N)acetamide is instrumental in NMR studies that probe these conformational dynamics. NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by the peptide bond's conformation and the surrounding solvent. researchgate.net Quantum chemical calculations on model peptides have shown that the amide-¹⁵N chemical shift anisotropy (CSA) tensor, a measure of the orientation-dependent magnetic shielding of the nucleus, is dependent on atoms within a distance of five bonds. nih.gov This implies that the ¹⁵N CSA of a particular residue is influenced by its immediate neighbors, making it a valuable tool for studying local peptide structure. nih.gov

Furthermore, ¹⁵N NMR relaxation experiments can provide detailed information about the flexibility of the peptide backbone on various timescales. By analyzing the relaxation rates of the ¹⁵N nucleus, researchers can characterize motions ranging from fast internal vibrations to slower, large-scale conformational changes. These studies, often complemented by molecular dynamics simulations, provide a comprehensive picture of the conformational landscape of the peptide bond.

Understanding Hydrogen Bond Formation Mechanisms and Cooperativity in Amide Systems

Hydrogen bonds are fundamental to the structure and stability of biomolecules, including proteins. The amide group of the peptide bond can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). nih.gov N-Methylacetamide readily forms hydrogen-bonded chains where each molecule participates as both a donor and an acceptor. nih.gov

Studies on N-methylacetamide have revealed significant cooperativity in hydrogen bond formation. nih.gov This means that the formation of one hydrogen bond influences the strength of subsequent hydrogen bonds in a chain. The enthalpy and free energy changes for the formation of the first hydrogen bond between two N-methylacetamide molecules are less favorable than those for the subsequent interactions that lead to polymer formation. nih.gov This cooperativity arises from polarization effects; the formation of a hydrogen bond at the carbonyl oxygen increases the hydrogen bond donor strength of the amide N-H group. nih.gov

The ¹⁵N isotope in N-Methyl(15N)acetamide provides a direct spectroscopic handle to investigate these phenomena. Changes in the ¹⁵N chemical shift can be correlated with the formation and strength of hydrogen bonds at the amide nitrogen. researchgate.net For instance, the formation of a hydrogen bond to the amide proton leads to a downfield shift in its ¹H NMR signal, and this effect can be further dissected using ¹⁵N-edited NMR experiments. researchgate.net

Computational studies, such as ab initio calculations, have been employed to investigate the structure, cooperativity, and internal rotational barriers of hydrogen-bonded N-methylacetamide clusters. acs.org These studies provide a detailed energetic and geometric description of the hydrogen-bonding networks. For example, B3LYP/6-311++G** calculations on acetamide (B32628) clusters have shown that the average hydrogen-bonding energy per monomer increases significantly with cluster size, indicating a substantial cooperativity enhancement. researchgate.net

Cluster Size (n)Average H-bond Energy per Monomer (kJ mol⁻¹)Cooperativity Enhancement (%)
2 (Dimer)-26.85-
7 (Heptamer)-35.1231

This table illustrates the increase in hydrogen bond strength with the size of the acetamide cluster, demonstrating the principle of cooperativity.

Contributions to Theories of Protein Folding and Macromolecular Hydration

Protein folding is the process by which a polypeptide chain acquires its unique three-dimensional structure. This process is driven by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydration of a protein, or its interaction with the surrounding water molecules, plays a critical role in how it folds and carries out its biological functions. chemrxiv.org

N-Methylacetamide serves as an excellent model system for studying the hydration of the peptide backbone. chemrxiv.org The interaction of water with the amide group is a key factor in protein stability and dynamics. DFT calculations on clusters of N-methylacetamide with one, two, and three water molecules have shown that the internal geometry of the NMA molecule is sensitive to the degree of hydration. nih.gov The calculated C=O stretching frequency, a sensitive probe of the local environment, correlates well with the calculated C=O bond length, suggesting that the solvent effect is not purely electrostatic. nih.gov

The use of ¹⁵N-labeled N-methylacetamide in conjunction with advanced NMR techniques, such as pressure-jump NMR, allows for the direct observation of protein folding processes in real-time. nih.govnih.gov By monitoring the ¹⁵N chemical shifts during folding, researchers can track the structural evolution of the polypeptide chain and identify transient intermediates. nih.govresearchgate.net These experiments provide invaluable data for testing and refining theories of protein folding. For example, studies on a pressure-sensitized mutant of ubiquitin have revealed the presence of an on-pathway kinetic intermediate, providing direct evidence for parallel folding pathways. nih.gov

The energy landscape theory of protein folding posits that the folding process is guided by a funnel-like energy surface. nasa.gov N-Methyl(15N)acetamide, as a simplified model of the peptide unit, helps in parameterizing and validating the force fields used in molecular dynamics simulations that explore these energy landscapes.

Exploration of Molecular Recognition and Solvation Principles at the Amide Interface

Molecular recognition, the specific interaction between two or more molecules, is at the heart of most biological processes. The amide group is a ubiquitous functional group in biological systems and frequently participates in molecular recognition events through hydrogen bonding and other non-covalent interactions.

The solvation of the amide group, or how it interacts with the surrounding solvent molecules, is crucial for its role in molecular recognition. N-Methylacetamide is a valuable tool for dissecting these solvation principles. Studies of N-methylacetamide in aqueous solutions have shown that as the concentration of NMA increases, the hydrogen bond network of water is rearranged. researchgate.net Water molecules form hydrogen bonds with NMA molecules, altering the local environment. researchgate.net

The isotopic labeling in N-Methyl(15N)acetamide allows for the use of isotope-edited vibrational spectroscopy, such as infrared (IR) spectroscopy, to probe the interactions at the amide interface. For example, ¹⁵N labeling can help distinguish between different tautomers of an amide, such as the amide and imidic acid forms, by observing the isotopic shift in the C=N stretching frequency. researchgate.net

Furthermore, coherent multidimensional vibrational spectroscopy, combined with electrostatic density functional theory maps, has been used to study the correlated hydrogen bonding fluctuations at the C=O and N-H sites of N-methylacetamide. thayashi.com These studies provide insights into how the dynamics of hydrogen bonding at different sites of the amide group are coupled, which is essential for understanding the specificity and affinity of molecular recognition events. The amide I frequency is negatively correlated with the hydrogen bond on the carbonyl C=O, while the amide A and III frequencies are negatively and positively correlated, respectively, with the hydrogen bond on the amide N-H. thayashi.com This detailed understanding of the solvation and interaction principles of the amide group, facilitated by studies on N-Methyl(15N)acetamide, is critical for the rational design of drugs and other molecules that target specific biological interfaces.

Emerging Research Avenues and Methodological Advancements

Integration of 15N Labeled N-Methylacetamide with Advanced Data Analysis and Machine Learning Approaches

The convergence of high-quality spectroscopic data from isotopically labeled compounds like N-Methyl(15N)acetamide and the power of machine learning (ML) is creating new paradigms in chemical analysis. Machine learning models are being developed to predict complex nuclear magnetic resonance (NMR) properties with remarkable speed and accuracy, often rivaling traditional, computationally expensive quantum chemical methods. nih.govacs.org

These ML systems, such as IMPRESSION (Intelligent Machine PREdiction of Shift and Scalar information Of Nuclei), are trained on large datasets of chemical structures and their corresponding DFT-calculated NMR parameters. bris.ac.ukresearchgate.net While these models are broadly applicable, their accuracy is enhanced by including diverse and well-characterized molecules in the training sets. N-Methyl(15N)acetamide serves as a fundamental building block in these datasets, representing the ubiquitous amide bond. By learning from the 15N chemical shift data of this model compound under various conditions, ML algorithms can more accurately predict the chemical shifts of nitrogen atoms in complex polypeptides and proteins.

The primary advantage of this integration is the dramatic reduction in computational cost. acs.org Predicting NMR chemical shifts for a molecule using quantum chemical methods like Density Functional Theory (DFT) can take hours or days, whereas a trained ML model can provide a prediction in milliseconds. cam.ac.uk This allows for high-throughput screening and more dynamic structural analysis. Research has demonstrated that ML models can predict DFT-calculated 15N chemical shifts with a mean absolute error (MAE) of approximately 6.12-6.20 ppm, which is about 1% of the typical 15N chemical shift range. nih.govbris.ac.ukresearchgate.net

Machine Learning ModelPredicted ParameterReported Accuracy (Mean Absolute Error)Notes
IMPRESSION15N Chemical Shift (vs. DFT)6.12-6.20 ppmError of less than 20 ppm for 95% of environments tested. nih.govbris.ac.ukresearchgate.net
ShiftML15N Chemical Shift (vs. GIPAW DFT)High correlation (R² > 0.95)Reduces computational cost by over four orders of magnitude compared to explicit DFT. acs.org

While the prediction of experimental shifts is currently less accurate due to limitations in training data and the underlying DFT methodologies, the potential for rapid, large-scale analysis is driving further development in this area. nih.govresearchgate.net

Development of Novel 15N-Based Probes for Complex Biological Systems (Focused on Labeling Utility for Research)

The utility of 15N as an isotopic label extends far beyond simple characterization, forming the basis for sophisticated probes to investigate complex biological environments. The incorporation of 15N into molecules allows researchers to track nitrogen metabolism, elucidate protein structure, and understand molecular interactions in situ. N-Methyl(15N)acetamide, as a simple analog of the peptide backbone, is instrumental in developing and validating the very techniques that are later applied to macromolecules like proteins.

Stable Isotope Probing (SIP) is a powerful technique where 15N-labeled substrates are introduced into an environment, and the incorporation of the isotope into biomolecules is monitored. nih.gov This method can identify active organisms and metabolic pathways within complex communities, such as soil diazotrophs that fix atmospheric nitrogen. nih.gov The fundamental spectroscopic principles and analytical methods for 15N-SIP are often refined using simple, fully characterizable labeled compounds like N-Methyl(15N)acetamide before being applied to intricate biological samples.

In quantitative proteomics, metabolic labeling with 15N is a preferred method for accurate protein quantitation. researchgate.net Organisms are grown on media containing 15N salts as the sole nitrogen source, leading to the incorporation of the heavy isotope into all of their proteins. researchgate.net By comparing the mass spectrometry signals from 15N-labeled (heavy) and unlabeled 14N (light) samples, researchers can precisely quantify changes in protein expression levels. The well-defined 15N NMR and mass spectrum of N-Methyl(15N)acetamide provide a crucial reference point for calibrating instruments and developing the bioinformatic algorithms needed to analyze the complex data generated in these proteomics experiments.

The development of these advanced probing techniques relies on a foundational understanding of how 15N labeling affects the spectroscopic properties of the amide bond. By studying N-Methyl(15N)acetamide, researchers can isolate and understand these effects without the confounding complexity of a larger protein structure, thereby sharpening the tools used for biological discovery.

Synergistic Coupling of Experimental 15N Spectroscopies with Advanced Computational Methodologies

The most profound insights into the structure, dynamics, and function of N-Methyl(15N)acetamide arise from the powerful synergy between experimental spectroscopic measurements and advanced computational chemistry. nih.gov Experimental techniques provide real-world data on the molecule's properties, while computational methods offer a theoretical framework to interpret these findings at an atomic level of detail.

N-Methylacetamide (NMA) is a frequently used model for investigating the competitive interactions, such as hydrogen bonding, that determine protein structure. nih.gov Experimental vibrational spectroscopy, including infrared (IR) and Raman techniques, can measure the characteristic frequencies of the amide bonds (e.g., Amide I, II, III bands). researchgate.net However, assigning these spectral features to specific molecular motions can be ambiguous. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies of different NMA structures and its hydrogen-bonded complexes. researchgate.netresearchgate.net By comparing the calculated spectra to the experimental data, researchers can confidently assign the observed bands and understand how factors like hydrogen bonding influence the vibrational properties of the peptide linkage. researchgate.net

A similar synergy exists in NMR spectroscopy. Experimental measurements provide precise values for 15N chemical shifts under specific conditions (e.g., solvent, concentration). blogspot.com Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts. nih.gov Discrepancies between the experimental and calculated values highlight limitations in the computational models, driving refinements in the level of theory or the inclusion of explicit solvent effects. nih.govescholarship.org This iterative process of experimental measurement and computational validation leads to more robust and predictive theoretical models that can then be applied with greater confidence to larger, biologically relevant systems where experimental data may be more difficult to obtain or interpret.

PropertyExperimental Value (N-Methylacetamide)Computational ApproachSignificance of Synergy
15N Chemical Shift~112.8 - 114.2 ppm blogspot.comGIAO-DFT nih.govValidates and refines computational models for predicting NMR parameters in peptides. nih.gov
Vibrational Frequencies (e.g., Amide I)~1665 cm⁻¹ researchgate.netDFT Force Field Calculations researchgate.netAids in the precise assignment of complex experimental IR and Raman spectra. researchgate.netresearchgate.net

This coupling of experiment and theory is essential for translating spectroscopic data into a detailed molecular picture, transforming N-Methyl(15N)acetamide from a simple model compound into a powerful tool for advancing computational chemistry and biophysical spectroscopy. core.ac.uk

Q & A

How does isotopic labeling (e.g., 15N) influence the interpretation of nuclear magnetic shielding in N-methylacetamide?

Level: Foundational
Methodological Answer:
15N isotopic labeling enhances resolution in nuclear magnetic resonance (NMR) studies by reducing signal overlap and enabling precise tracking of solvent-solute interactions. For N-methylacetamide, quantum mechanical (QM) models combined with molecular dynamics (MD) simulations reveal that 15N labeling allows differentiation between dynamic (e.g., solvent fluctuations) and static (e.g., hydrogen-bond geometry) contributions to nuclear shielding. For example, in aqueous environments, 15N shielding shifts correlate with hydrogen-bond strength and solvent polarity, which can be validated using mixed discrete/continuum solvation models .

What computational strategies resolve discrepancies between theoretical and experimental hydrogen-bond geometries in N-methylacetamide crystals?

Level: Advanced
Methodological Answer:
Discrepancies arise from incomplete inclusion of hydrogen atoms in X-ray crystallography and approximations in force fields. A three-step approach is recommended:

Parameter Refinement: Use Ramachandran contact criteria and 6-exp potential functions to model non-bonded interactions, incorporating hydrogen positions (e.g., CH3 groups) to refine energy minima for θ (rotation angle) and z (translational parameter) .

Energy Minimization: Compare observed vs. calculated hydrogen-bond lengths (e.g., 2.82 Å theoretical vs. experimental) and adjust electrostatic terms (dielectric constant = 4) to account for polarization effects .

Validation: Cross-check MD trajectories with experimental IR/UV spectra to identify overlooked dynamic effects, such as methyl group rotation, which alter hydrogen-bond stability .

How can researchers design isotope tracer experiments (15N) to study peptide-solvent interactions using N-methylacetamide as a model?

Level: Advanced
Methodological Answer:
N-methylacetamide serves as a proxy for peptide bonds in 15N tracer studies. Key considerations:

  • Sampling Optimization: Collect solvent (water or acetone) and solute phases at timed intervals to track 15N redistribution. Use natural abundance corrections for baseline 14N signals .
  • Dynamic vs. Static Effects: Employ QM/MM protocols to partition 15N enrichment into contributions from bulk solvent (continuum models) and specific hydrogen bonds (discrete clusters). For example, MD-derived snapshots can quantify solvent exchange rates at NH sites .
  • Statistical Validation: Apply ANOVA to distinguish isotopic fractionation caused by temperature-dependent hydrogen-bond dynamics from experimental noise .

What are the limitations of continuum solvation models in predicting the vibrational spectra of 15N-labeled N-methylacetamide?

Level: Foundational
Methodological Answer:
Continuum models (e.g., PCM) fail to capture anisotropic solvent effects, such as hydrogen-bond cooperativity in water. For 15N-labeled systems:

  • Missing Specific Interactions: Discrete solvent molecules (e.g., water dimers) near the amide group perturb vibrational frequencies (e.g., Amide I band) by 10–20 cm⁻¹. These require explicit solvent inclusion in QM calculations .
  • Dielectric Saturation: High solvent polarity in acetone reduces the accuracy of fixed dielectric constants. Hybrid models (cluster-continuum) improve predictions by localizing polarization effects .

How do competing hydrogen-bond networks in N-methylacetamide crystals affect molecular packing predictions?

Level: Advanced
Methodological Answer:
Two hydrogen-bond types dominate: NH···O (interlayer) and CH···O (intralayer). Challenges arise due to:

  • Symmetry Constraints: Sliding-plane symmetry (a-axis translation) limits observable hydrogen-bond geometries. Only NH···O bonds are crystallographically independent, while CH···O bonds are symmetry-derived .
  • Energy Landscapes: Total potential energy calculations (van der Waals + electrostatic + hydrogen-bond terms) identify minima at θ = 32° (theoretical) vs. θ = 39.5° (experimental). Discrepancies stem from methyl-methyl repulsion (3.5 Å observed vs. shorter theoretical distances), necessitating inclusion of methyl hydrogen positions in energy minimization .

What experimental and computational protocols validate force fields for N-methylacetamide in biomolecular simulations?

Level: Foundational
Methodological Answer:
Force fields (e.g., AMBER, CHARMM) are tested via:

  • Vibrational Spectroscopy: Compare simulated IR spectra (Amide I/II bands) with experimental data. Adjust torsional potentials for methyl groups to match peak splitting .
  • Free Energy Perturbation: Calculate solvation free energy differences (e.g., water vs. acetone) using thermodynamic integration. Deviations >1 kcal/mol indicate flawed partial charge assignments .
  • Crystal Packing: Replicate unit-cell parameters (a = 8.24 Å, b = 6.62 Å) via MD simulations with periodic boundary conditions. Mismatches in hydrogen-bond angles (>5°) signal inadequate electrostatic screening .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl(~15~N)acetamide
Reactant of Route 2
N-Methyl(~15~N)acetamide

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